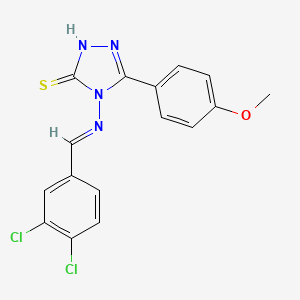
4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with different functional groups.
科学研究应用
4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance and thermal stability.
作用机制
The mechanism of action of 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of microbial cells by interfering with their cell wall synthesis or metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3,4-Dichlorobenzylidene)amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 4-((3,4-Dichlorobenzylidene)amino)-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the methoxy group on the phenyl ring, which may enhance its biological activity and chemical stability compared to similar compounds. The dichlorobenzylidene moiety also contributes to its distinct chemical properties and reactivity.
生物活性
The compound 4-((3,4-Dichlorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 380462-32-8) is a novel member of the 1,2,4-triazole derivatives. Its unique structural features include a triazole ring with a dichlorobenzylidene amino group and a methoxyphenyl group, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C16H12Cl2N4OS, and it has a molecular weight of 379.3 g/mol. The structure includes significant functional groups that enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H12Cl2N4OS |
| Molecular Weight | 379.3 g/mol |
| IUPAC Name | 4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
| CAS Number | 380462-32-8 |
Antimicrobial Properties
Research indicates that This compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Efficacy
The antimicrobial activity was assessed using the disc diffusion method against several strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 6.80 |
| Bacillus subtilis | 7.10 |
| Escherichia coli | 7.50 |
| Candida albicans | 3.90 |
| Aspergillus niger | 2.10 |
These results indicate that the compound shows promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .
The mechanism underlying the antimicrobial activity of this compound may involve the inhibition of key metabolic pathways essential for microbial growth. Molecular docking studies suggest that it interacts with enzymes critical for bacterial survival, such as dihydrofolate reductase, which is vital for folate synthesis .
Furthermore, the presence of the thiol group in the triazole structure is believed to contribute to its reactivity with various biological targets, enhancing its efficacy against microbial pathogens .
Case Study: Synthesis and Evaluation
A study conducted by Sivakumar et al. synthesized several derivatives of triazole-thiol compounds and evaluated their biological activities. The synthesized compounds were characterized using spectral data (FT-IR, NMR) and showed varying degrees of antimicrobial activity. Notably, derivatives similar to our compound exhibited good to moderate activity against tested microbes .
Comparative Analysis
When compared to other structurally similar compounds, This compound demonstrated enhanced biological activity:
| Compound Name | Unique Features | Antimicrobial Activity |
|---|---|---|
| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | Contains fluorine; studied for anti-tubercular activity | Moderate |
| 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Simpler structure; lacks dichloro substitution | Less potent |
| 5-(Benzyl)-4H-1,2,4-triazole-3-thiol | Basic scaffold; no additional functional groups | Minimal |
This table illustrates how the unique combination of substituents in our compound enhances its biological activity compared to others in its class .
属性
分子式 |
C16H12Cl2N4OS |
|---|---|
分子量 |
379.3 g/mol |
IUPAC 名称 |
4-[(E)-(3,4-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12Cl2N4OS/c1-23-12-5-3-11(4-6-12)15-20-21-16(24)22(15)19-9-10-2-7-13(17)14(18)8-10/h2-9H,1H3,(H,21,24)/b19-9+ |
InChI 键 |
DMTQHSLTEBUADC-DJKKODMXSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















